1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea

Description

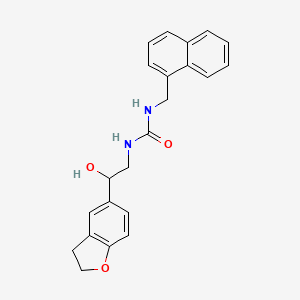

The compound 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring a hybrid structure combining a dihydrobenzofuran moiety and a naphthalene group. Its molecular architecture includes:

- A hydroxyethyl linker, providing hydrophilicity and hydrogen-bonding capacity.

- A naphthalen-1-ylmethyl substituent, introducing bulkiness and lipophilicity, which may enhance membrane permeability or receptor binding affinity.

Properties

IUPAC Name |

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c25-20(16-8-9-21-17(12-16)10-11-27-21)14-24-22(26)23-13-18-6-3-5-15-4-1-2-7-19(15)18/h1-9,12,20,25H,10-11,13-14H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVNODMIHLLDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)NCC3=CC=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 319.36 g/mol |

| CAS Number | 1790199-24-4 |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate the activity of neurotransmitter transporters such as:

- Human dopamine transporter (hDAT)

- Human norepinephrine transporter (hNET)

- Human serotonin transporter (hSERT)

This modulation can lead to altered neurotransmitter levels in the synaptic cleft, potentially affecting mood and cognitive functions .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

- Antidepressant Effects : By inhibiting the reuptake of serotonin and norepinephrine, the compound may provide antidepressant-like effects.

- Anti-inflammatory Activity : Some derivatives of benzofuran compounds have shown significant anti-inflammatory properties, which could be relevant for treating conditions like arthritis .

- Neuroprotective Effects : The modulation of neurotransmitter systems may also confer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzofuran derivatives:

- Anti-inflammatory Studies : A series of 2,3-dihydrobenzofuran derivatives were tested for their ability to inhibit carrageenan-induced paw edema in rats. Results indicated that certain modifications enhanced anti-inflammatory potency significantly compared to standard drugs like indomethacin .

- Neurotransmitter Uptake Inhibition : A study focused on the inhibition of neurotransmitter uptake by benzofuran derivatives demonstrated that these compounds could effectively increase synaptic levels of serotonin and norepinephrine, suggesting potential applications in treating depression and anxiety disorders.

- In Vitro Studies : In vitro assays have shown that compounds with similar structures can effectively inhibit specific enzymes involved in inflammatory pathways, further supporting their potential therapeutic roles .

Comparative Activity Table

To illustrate the biological activities of related compounds, the following table summarizes key findings from various studies:

Scientific Research Applications

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a research compound with potential biological activities. Its molecular formula is C22H22N2O3, with a molecular weight of 362.429. The purity is usually 95%.

This compound may interact with neurotransmitter systems, potentially modulating the activity of neurotransmitter transporters such as the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), and human serotonin transporter (hSERT). This modulation can alter neurotransmitter levels in the synaptic cleft, which might affect mood and cognitive functions.

Pharmacological Effects

Research suggests that similar compounds may have antidepressant, anti-inflammatory, and neuroprotective effects.

- Antidepressant Effects: These compounds may inhibit the reuptake of serotonin and norepinephrine.

- Anti-inflammatory Activity: Some derivatives of benzofuran compounds have demonstrated anti-inflammatory properties, suggesting they could be useful in treating conditions like arthritis.

- Neuroprotective Effects: Modulation of neurotransmitter systems may offer neuroprotective benefits, making this compound a candidate for research in neurodegenerative diseases.

Case Studies and Research Findings

Studies have investigated the biological activity of related benzofuran derivatives.

- Anti-inflammatory Studies: 2,3-dihydrobenzofuran derivatives were tested for their ability to inhibit carrageenan-induced paw edema in rats. Certain modifications enhanced anti-inflammatory potency compared to standard drugs like indomethacin.

- Neurotransmitter Uptake Inhibition: Studies showed that benzofuran derivatives could effectively increase synaptic levels of serotonin and norepinephrine, suggesting potential applications in treating depression and anxiety disorders.

- In Vitro Studies: In vitro assays have shown that compounds with similar structures can effectively inhibit specific enzymes involved in inflammatory pathways, further supporting their potential therapeutic roles.

Comparison with Similar Compounds

Key Observations:

However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization.

Electron Effects and Binding Interactions :

- The trifluoromethyl group in the CF₃-phenyl analog introduces strong electron-withdrawing effects, which may stabilize hydrogen bonds or alter pKa values of adjacent functional groups .

- In contrast, the thiophene group offers π-electron richness, favoring interactions with aromatic residues in enzyme active sites .

The naphthalene substituent’s bulkiness may sterically hinder binding in certain targets but enhance selectivity for others (e.g., kinases or GPCRs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.